9-Azabicyclo[6.1.0]non-8-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14747-97-8 |
|---|---|
Molecular Formula |
C8H13N |
Molecular Weight |
123.2 g/mol |
IUPAC Name |
9-azabicyclo[6.1.0]non-1(9)-ene |
InChI |
InChI=1S/C8H13N/c1-2-4-6-8-7(9-8)5-3-1/h7H,1-6H2 |
InChI Key |
SUGPTSHNUYZCSW-UHFFFAOYSA-N |
SMILES |
C1CCCC2=NC2CC1 |
Canonical SMILES |
C1CCCC2=NC2CC1 |
Synonyms |
9-Azabicyclo[6.1.0]non-8-ene |
Origin of Product |
United States |
Synthetic Methodologies for 9 Azabicyclo 6.1.0 Nonene Derivatives
Direct Aziridination Strategies for Olefin Substrates
Direct aziridination involves the addition of a nitrogen atom to a carbon-carbon double bond of an olefin, such as cyclooctene (B146475), to form the three-membered aziridine (B145994) ring. This C-N bond-forming reaction is a powerful tool for creating these strained heterocycles. researchgate.net The conversion of readily available alkenes into aziridines is a highly valued synthetic approach. rsc.orgrsc.org
Catalysis plays a crucial role in facilitating the efficient and selective transfer of a nitrene moiety to an olefin. Both transition metal complexes and photochemical activation have been successfully employed to achieve this transformation.
A variety of transition metals have been shown to catalyze the aziridination of olefins. These metals can stabilize reactive nitrene intermediates, which are generated from various nitrogen sources. acs.org Copper, manganese, rhodium, and cobalt complexes are among the most effective catalysts for this purpose. nih.govnih.gov
Copper-based catalysts, particularly copper halides, have been identified as highly effective for aziridination reactions. nih.gov For instance, copper(I) and copper(II) complexes supported by pyridinophane macrocycles have demonstrated high yields in the aziridination of styrenes. nih.gov Similarly, manganese-porphyrin complexes have been used to catalytically generate aziridines from olefins in aqueous media, with yields up to 93%. researchgate.net Cobalt(II) complexes have also proven to be efficient catalysts for highly enantioselective aziridination of alkenes, particularly with fluoroaryl azides as the nitrene source. nih.gov A novel chromium tetracarbene complex has been reported as the first of its kind for aziridination, showing effectiveness even with protic functional groups present. nih.govrsc.org
Table 1: Comparison of Transition Metal Catalysts in Olefin Aziridination
| Catalyst System | Olefin Substrate | Nitrogen Source | Key Features |
|---|---|---|---|
| Copper Halides | Various Olefins | Bromamine-T | Inexpensive and effective catalysts. nih.gov |
| [(tBuN4)CuI/II] | Styrenes | PhI=NTs | High yields for aromatic olefins. nih.gov |
| Manganese-Porphyrin | Styrene | Chloramine-T | Operates in aqueous media with good yields. researchgate.net |
| [Co(P3)] | Styrenes, Alkenes | Fluoroaryl Azides | Highly enantioselective; operates at room temperature. nih.gov |
Photochemical methods offer a metal-free alternative for aziridine synthesis, often proceeding under mild conditions. rsc.orgrsc.org Visible light can be used to induce the formation of nitrene or nitrogen radical intermediates that subsequently react with olefins. rsc.orgrsc.orgorganic-chemistry.orgnih.gov
One strategy involves the visible-light-induced homolytic cleavage of the N-Cl bond in Chloramine T, which generates a nitrogen radical that couples with the olefin to form the aziridine ring after intramolecular cyclization. rsc.orgrsc.org This approach is notable for being catalyst-free and using a clean, scalable nitrogen source. rsc.org Another innovative method uses readily accessible azoxy-triazenes as nitrogen atom sources under visible light excitation. organic-chemistry.orgnih.gov This technique eliminates the need for external oxidants and precious metals, and mechanistic studies suggest it proceeds through the generation of a free singlet nitrene. organic-chemistry.orgnih.gov
These photochemical approaches are advantageous as they often avoid harsh reaction conditions and the use of expensive or toxic metal catalysts. rsc.orgorganic-chemistry.orgnih.gov
The applicability of aziridination reactions is defined by their substrate scope and tolerance for various functional groups. Modern catalytic systems have significantly broadened the range of olefins that can be successfully converted to aziridines.
Transition metal-catalyzed systems have shown broad applicability. For example, copper-catalyzed reactions work well for aromatic olefins like styrenes but can give lower yields with aliphatic alkenes. nih.gov The development of novel catalysts, such as a chromium tetracarbene complex, has enabled the aziridination of previously challenging substrates, including those with protic functional groups like alcohols and amines. nih.govrsc.org The first catalytic system for the aziridination of fluorinated olefins has also been developed using copper- and silver-based catalysts. us.es
Photochemical methods also demonstrate broad substrate versatility, successfully aziridinating both activated and unactivated multisubstituted alkenes. rsc.orgorganic-chemistry.orgnih.gov These mild conditions allow for the tolerance of a wide range of functional groups. nih.gov For instance, substrates with sensitive acetal groups or heterocyclic amines can be selectively converted to aziridines. acs.org Even complex molecules like cholesterol, which contains an unprotected alcohol, can undergo aziridination in moderate yield. acs.org
Table 2: Substrate Scope in Catalytic Aziridination
| Olefin Type | Catalyst/Method | Functional Group Tolerance |
|---|---|---|
| Aromatic (e.g., Styrenes) | Copper, Cobalt, Photochemical | Generally high tolerance. nih.govnih.gov |
| Aliphatic (Activated) | Various Metals, Photochemical | Good compatibility. organic-chemistry.orgnih.gov |
| Aliphatic (Unactivated) | Chromium, Photochemical | Challenging, but newer methods are effective. rsc.orgnih.govrsc.org |
| Cyclic (e.g., Cyclooctene) | Photochemical, Metal-free | Good yields are achievable. nih.govthieme-connect.com |
| Fluorinated | Copper, Silver | Specialized catalysts required. us.es |
Aminating Agent Development and Optimization
The nitrogen source, or aminating agent, is a critical component of the aziridination reaction. Research has focused on developing agents that are stable, safe, and efficient nitrene precursors.
Historically, hypervalent iodine reagents like [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) have been popular, but they are expensive and generate stoichiometric amounts of iodobenzene byproduct. researchgate.net This has driven the development of alternatives. Haloamines such as Chloramine-T and Bromamine-T are effective and more economical nitrogen sources for transition metal-catalyzed reactions. researchgate.netnih.gov Bromamine-T, in particular, has been shown to be superior to Chloramine-T in some copper-catalyzed systems. nih.gov
Organic azides are another important class of nitrene precursors, generating only nitrogen gas as a byproduct. nih.gov While sulfonyl and phosphoryl azides have been widely used, recent advances have enabled the use of aryl azides in catalytic asymmetric aziridination. nih.gov
More recently, hydroxylamine-derived reagents have emerged as effective nitrogen sources for synthesizing unprotected amines, which can obviate the need for protecting-group manipulations. rsc.org For example, hydroxylamine-O-sulfonic acids (HOSA) have been used for the intermolecular aziridination of unactivated alkenes under mild, metal-free conditions to produce N-H aziridines directly. acs.org
Ring-Closing Strategies for Azabicyclic Systems
While direct aziridination of a pre-existing carbocycle is common, an alternative approach to azabicyclic systems involves ring-closing reactions. Ring-closing metathesis (RCM) is a powerful strategy for constructing cyclic and bicyclic frameworks. nih.govnih.gov This methodology can be applied to the synthesis of 1-azabicyclo[m.n.0]alkane ring systems. nih.gov The general approach involves preparing a linear precursor containing two terminal alkenes and a nitrogen atom, which then undergoes RCM to form the bicyclic structure. nih.gov While less directly applied to the specific 9-azabicyclo[6.1.0]nonene skeleton in the reviewed literature, RCM represents a versatile strategy for accessing a wide array of azabicyclic structures, including larger ring systems that are otherwise difficult to synthesize. nih.govnih.gov
Considerations for Scalable Synthetic Procedures
The transition from laboratory-scale synthesis to large-scale production of 9-azabicyclo[6.1.0]nonene derivatives and related bicyclo[6.1.0]nonene compounds presents several challenges that must be addressed to ensure efficiency, cost-effectiveness, and product consistency. Key considerations revolve around catalyst selection, control of stereochemistry, and process optimization to manage reaction byproducts and yields on a multigram scale.
A significant bottleneck in the synthesis of these compounds, particularly precursors for bioorthogonal reagents like BCN (bicyclo[6.1.0]nonyne), is the initial cyclopropanation of a cyclooctadiene ring. nih.gov This reaction often suffers from poor diastereoselectivity, yielding mixtures of syn and anti isomers that can be difficult and costly to separate on a large scale. nih.gov For instance, the use of the common catalyst Rh₂(OAc)₄ for the reaction between 1,5-cyclooctadiene and ethyl diazoacetate results in a nearly 1:1 mixture of syn and anti products, which is inefficient for scalable production where a single diastereomer is desired. nih.gov
To overcome this, research has focused on two main strategies: the development of highly stereoselective catalysts and the implementation of post-reaction purification techniques like epimerization.
Catalyst Selection for Enhanced Selectivity
The choice of catalyst is paramount for controlling the stereochemical outcome of the cyclopropanation reaction. Screening of various rhodium catalysts has shown that sterically demanding ligands can significantly influence the diastereoselectivity. Hashimoto-type catalysts, particularly the sterically encumbered Rh₂(S-BHTL)₄, have proven effective in promoting syn-selective cyclopropanation. nih.gov Utilizing low catalyst loadings (e.g., 0.27 mol%) of Rh₂(S-BHTL)₄ can provide the desired product with a 79:21 syn:anti selectivity, a considerable improvement for scalable synthesis. nih.gov While other solvents were surveyed, conducting the reaction in neat 1,5-cyclooctadiene was found to be effective for large-scale procedures. nih.gov
| Catalyst | syn:anti Ratio | Reference |
|---|---|---|
| Rh₂(OAc)₄ | 47:53 | nih.gov |
| Rh₂(S-PTTL)₄ | 68:32 | nih.gov |
| Rh₂(S-NTTL)₄ | 68:32 | nih.gov |
| Rh₂(S-BHTL)₄ | 79:21 | nih.gov |
| Rh₂(TPA)₄ | 31:69 | nih.gov |
Process Optimization and Epimerization
An alternative and often more practical approach for large-scale synthesis is to use a less selective but more cost-effective catalyst, such as Rh₂(OAc)₄, and then manipulate the stereochemistry of the product mixture. nih.gov For the synthesis of the anti-diastereomer, a sequence involving cyclopropanation followed by ester hydrolysis under epimerizing conditions is highly efficient. nih.gov By treating the syn/anti mixture of the bicyclo[6.1.0]non-4-ene-9-carboxylate ester with potassium tert-butoxide and a catalytic amount of water, the syn isomer can be converted to the thermodynamically more stable anti isomer. nih.gov This strategy avoids the need for chromatographic separation of diastereomers, a process that is often a major hurdle in scaling up. Both the highly selective catalysis and the epimerization sequence have been successfully carried out on a multigram scale. nih.gov
Yield Variability in Scaled-Up Procedures
Mechanistic Investigations of 9 Azabicyclo 6.1.0 Nonene Reactivity
Aziridine (B145994) Ring Opening Reactions
The inherent strain of the three-membered aziridine ring in 9-azabicyclo[6.1.0]nonene derivatives makes it susceptible to ring-opening reactions under various conditions. These reactions can be initiated by either electrophilic activation, typically with acids, or by direct attack of nucleophiles. The regioselectivity and stereochemistry of these reactions are often dictated by the substitution pattern on the aziridine ring and the nature of the attacking species.
Acid-Promoted Hydrolysis Mechanisms
The acid-promoted hydrolysis of N-acyl-9-azabicyclo[6.1.0]nonene derivatives serves as a key example of the intricate mechanistic pathways available to this class of compounds. researchgate.netresearchgate.net Quantum chemical studies have been instrumental in elucidating the factors that govern the course of these reactions. researchgate.net
In the presence of acid, N-acylaziridines present two potential sites for protonation: the nitrogen atom of the aziridine ring and the oxygen atom of the carbonyl group. researchgate.netacs.org While O-protonation is generally favored for standard amides, theoretical studies on strained N-acylaziridines, including N-benzoyl-9-azabicyclo[6.1.0]non-4-ene, indicate that protonation preferentially occurs on the nitrogen atom. researchgate.netresearchgate.netscholaris.ca This preference for N-protonation is attributed to the increased basicity of the nitrogen atom in the strained ring system, a consequence of reduced nN → π*C=O resonance stabilization. nih.gov The choice of protonation site is critical as it dictates the subsequent reaction pathway. acs.org
Table 1: Protonation Site Preference in Amides
| Compound | Preferred Protonation Site | Reference |
|---|---|---|
| Standard Amides | Oxygen | acs.org |
| N-formylaziridine | Nitrogen | acs.org |
The conformational flexibility of the cyclooctene (B146475) ring in 9-azabicyclo[6.1.0]nonene derivatives plays a crucial role in determining the reaction outcome. scholaris.caresearchgate.net For cis-cis-N-benzoyl-9-azabicyclo[6.1.0]non-4-ene, two stable conformers, designated as E and F, have been identified through computational studies. researchgate.net The specific conformer of the reactant dictates which products are formed upon acid hydrolysis. researchgate.netscholaris.ca The interconversion between these conformers can have high energy barriers, meaning that under certain thermodynamic conditions, some products may not be observed. researchgate.net This conformational control highlights the complexity of predicting reactivity in such bicyclic systems. researchgate.netscholaris.ca
The ring-opening of the protonated aziridine can proceed through either a stepwise or a concerted mechanism, and this is highly dependent on the conformation of the starting material and which of the two N-C bonds of the aziridine ring is cleaved. researchgate.netscholaris.ca
Stepwise Mechanism: This pathway involves the formation of a stable cationic intermediate. The ring opens first, and then the subsequent reaction with a nucleophile or an internal group occurs. researchgate.net
Concerted Mechanism: In this scenario, the ring opening occurs simultaneously with either the formation of a new bond, such as an O-C bond to form an oxazoline (B21484), or the elimination of a proton from an adjacent carbon to form an unsaturated product. scholaris.ca
For instance, depending on the conformation of the N-protonated species of N-benzoyl-9-azabicyclo[6.1.0]non-4-ene, the aziridine ring opening can happen concurrently with the formation of an oxazoline or lead to the formation of 1-benzamidocycloocta-1,5-diene. scholaris.ca
The surrounding solvent medium can significantly influence the mechanism of aziridine ring-opening reactions. researchgate.net Theoretical studies using continuum solvent models have shown that polar solvents can stabilize charged intermediates and transition states, thereby altering reaction rates and pathways. scholaris.caresearchgate.net For example, in the acid hydrolysis of cis-cis-N-benzoyl-9-azabicyclo[6.1.0]non-4-ene, calculations have been performed in both the gas phase and in a sulfuric acid solution to understand the impact of the solvent. researchgate.netscholaris.ca In the broader context of aziridine chemistry, solvent effects have been shown to influence proton affinity and the relative stability of protonated species. researchgate.net For instance, while phenylaziridine has a greater proton affinity than aziridine in the gas phase, this behavior is reversed in solution. researchgate.net The choice of solvent can also impact the yields of ring-opening products. nih.govfrontiersin.org
Table 2: Effect of Solvent on Aziridine Ring-Opening Yields
| Aziridine Derivative | Reaction Condition | Solvent | Yield | Reference |
|---|---|---|---|---|
| Boc-activated aziridine-2-carboxylate | TEAHCO3, MW, 130 °C, 10 min | DMSO | Higher | nih.gov |
| Boc-activated aziridine-2-carboxylate | TEAHCO3, MW, 130 °C, 10 min | DMF | Lower | nih.gov |
| (R)-2-hydroxy-1-(((R)-1-phenylmethyl)amino)dec-9-en-5-one | TFA (1 equiv), RT | Acetone/H2O (9:1) | 80% | frontiersin.org |
Nucleophilic Ring Opening Regioselectivity
The regioselectivity of nucleophilic attack on the aziridine ring of 9-azabicyclo[6.1.0]nonene derivatives is a critical aspect of their reactivity. researchgate.net The site of attack, whether at the substituted or unsubstituted carbon of the aziridine, is governed by a combination of steric and electronic factors, as well as the nature of the nucleophile. researchgate.netfrontiersin.org
In general, for non-activated aziridines, nucleophilic attack tends to occur at the less substituted or sterically hindered carbon atom. researchgate.net However, for activated aziridines, such as N-acyl or N-sulfonyl derivatives, the regioselectivity can be more complex. The electron-withdrawing nature of the activating group can influence the electronic properties of the aziridine carbons, making them more susceptible to nucleophilic attack. researchgate.net
Theoretical studies on the acid hydrolysis of cis-cis-N-benzoyl-9-azabicyclo[6.1.0]non-4-ene have explored the breaking of both the N-C1 and N-C8 bonds, indicating that there isn't always a clear preference for one over the other without considering conformational effects. scholaris.ca The regiochemical outcome is often a result of a delicate balance of these influencing factors. researchgate.netresearchgate.net
Hydrofluorination of Aziridine Scaffolds
The ring-opening hydrofluorination of aziridines is a significant method for the synthesis of β-fluoroamines, which are important motifs in biologically active molecules. The reaction of the saturated analogue, 1-phenyl-9-azabicyclo[6.1.0]nonane, with hydrogen fluoride (B91410) yields a mixture of two fluoroamine products: cis-2-fluoro-2-phenylcyclooctylamine and c-6-fluoro-c-2-phenylcyclooctyl-r-1-amine. researchgate.net The formation of these products suggests the involvement of a hydrido-bridged cation as a likely intermediate in the reaction pathway. researchgate.net
The hydrofluorination of aziridine scaffolds can be achieved using various reagents. Traditional methods often employed hazardous anhydrous hydrogen fluoride or HF-amine reagents, which could lead to low yields and isomeric mixtures. researchgate.net More contemporary and efficient protocols have been developed. For instance, the use of a DMPU-HF complex has shown high reactivity and regioselectivity for the hydrofluorination of a wide range of aziridines, including bicyclic systems. researchgate.net Another mild and effective method involves the in situ generation of amine-HF reagents from benzoyl fluoride and a non-nucleophilic alcohol like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), catalyzed by a Lewis base such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). scholaris.canih.gov This approach is tolerant of various N-protecting groups and has been successfully applied to cyclic aziridines. Furthermore, an ion exchange resin-supported hydrogen fluoride reagent has been developed for the hydrofluorination of aziridines, offering the advantage of high selectivity and simplified product isolation through filtration. bris.ac.uk This solid-phase reagent effectively converts bicyclic aziridines into the corresponding trans-β-fluoroamines with good yield and diastereoselectivity. bris.ac.uk
The regioselectivity of the aziridine ring-opening is influenced by the substitution pattern and the reaction conditions. Under acidic conditions, the nucleophilic attack can occur at either of the carbon atoms of the aziridine ring. acs.org For N-tosylaziridines, hydrofluorination with DMPU-HF typically occurs at the most substituted carbon atom. researchgate.net The stereochemical outcome is also substrate-dependent, with bicyclic aziridines often yielding products of configurational inversion. researchgate.net
Table 1: Reagents for Hydrofluorination of Aziridine Scaffolds
| Reagent System | Key Features | Relevant Citations |
| Hydrogen Fluoride | Traditional reagent, reaction with 1-phenyl-9-azabicyclo[6.1.0]nonane yields two fluoroamines. | researchgate.net |
| DMPU-HF | High reactivity and regioselectivity; good functional group tolerance. | researchgate.net |
| PhCOF / HFIP / Lewis Base | In situ generation of HF; mild conditions; broad scope. | scholaris.canih.gov |
| Ion Exchange Resin-HF | Solid-phase reagent; high selectivity; easy workup. | bris.ac.uk |
Isomerization Pathways and Stereochemical Control
The reactivity of the 9-azabicyclo[6.1.0]nonene framework is significantly influenced by its conformation and can lead to various isomerization products. Quantum chemical studies on the acid hydrolysis of cis-cis-N-benzoyl-9-azabicyclo[6.1.0]non-4-ene have revealed that the reaction mechanism and the resulting products are dependent on the stable conformers of the starting material. researchgate.netscholaris.ca The conformational variety of this molecule arises from the flexibility of the cyclooctene ring, the inversion of the aziridine nitrogen, and rotations around the C-N and C-C bonds of the benzoyl group. scholaris.ca The protonation can occur at either the nitrogen atom of the aziridine or the oxygen atom of the benzoyl group, leading to different reaction pathways. scholaris.ca The study concluded that the nature of the stable conformer dictates whether the reaction proceeds through a stepwise or concerted mechanism and which N-C bond is cleaved, ultimately controlling the product distribution. researchgate.netscholaris.ca
Another isomerization pathway observed for a derivative, N-benzenesulfonyl-9-azabicyclo[6.1.0]nonane, involves β-elimination to form an allylic amine. nih.gov Treatment of this compound with a superbasic mixture of butyllithium (B86547) and potassium tert-butoxide (LICKOR) resulted in the formation of the corresponding allylic amine in moderate yields. nih.gov This reaction is thought to proceed via deprotonation at a carbon adjacent to the aziridine ring.
Stereochemical control is a critical aspect of these transformations. For the acid-catalyzed isomerization of N-acylaziridines to oxazolines, the stereochemistry of the starting material dictates the product configuration. acs.org In the case of the hydrofluorination of bicyclic aziridines, the reaction often proceeds with inversion of stereochemistry at the reaction center. researchgate.net The stereospecificity of reactions involving aziridinium (B1262131) ion intermediates allows for the synthesis of complex heterocyclic systems with defined stereochemistry. bris.ac.uk
Reactive Intermediates in Azabicyclo[6.1.0]nonene Transformations
A variety of reactive intermediates have been proposed to play a role in the transformations of the 9-azabicyclo[6.1.0]nonene system and its derivatives.
In the hydrofluorination of 1-phenyl-9-azabicyclo[6.1.0]nonane, the formation of the observed products is rationalized through a hydrido-bridged cation intermediate. researchgate.net
For many reactions involving aziridines, particularly under acidic conditions or with electrophiles, the formation of an aziridinium ion is a key step. researchgate.net These highly strained, three-membered ring cations are activated towards nucleophilic attack. The acid hydrolysis of N-benzoyl-9-azabicyclo[6.1.0]non-4-ene, for example, proceeds through the protonation of the nitrogen atom to form an aziridinium ion, which then undergoes ring-opening. researchgate.netscholaris.caresearchgate.net The regioselectivity of the nucleophilic attack on the aziridinium ion is governed by the substituents on the ring. researchgate.net
Photochemical reactions of azirine systems can lead to the formation of nitrile ylides . It is proposed that 9-azabicyclo[6.1.0]non-1(9)-ene, upon irradiation, forms a nitrile ylide intermediate. researchgate.net These 1,3-dipolar species can then undergo cycloaddition reactions with various dipolarophiles, such as methyl trifluoroacetate, to yield bicyclic 3-oxazolines. researchgate.net
In the base-induced β-elimination of N-benzenesulfonyl-9-azabicyclo[6.1.0]nonane, deprotonation at the α-carbon could potentially lead to the formation of a highly unstable azirine intermediate, which would then rearrange to the observed vinylic amine. nih.gov
Table 2: Reactive Intermediates in 9-Azabicyclo[6.1.0]nonene Transformations
| Reactive Intermediate | Generating Reaction | Subsequent Transformation | Relevant Citations |
| Hydrido-bridged cation | Hydrofluorination | Nucleophilic attack by fluoride | researchgate.net |
| Aziridinium ion | Acid-catalyzed reactions | Nucleophilic ring-opening | researchgate.netscholaris.caresearchgate.net |
| Nitrile ylide | Photolysis of 9-azabicyclo[6.1.0]non-1(9)-ene | 1,3-dipolar cycloaddition | researchgate.net |
| Azirine | Base-induced α-elimination (proposed) | Rearrangement to vinylic amines | nih.gov |
Advanced Spectroscopic and Structural Elucidation Techniques in Azabicyclo 6.1.0 Nonene Research
Gas Chromatography-Mass Spectrometry (GC-MS) in Chemical Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is instrumental in identifying and quantifying volatile and semi-volatile compounds within a sample.
In the analysis of secondary metabolites from microorganisms, GC-MS plays a pivotal role. For instance, research on the antimicrobial compounds produced by Pseudomonas fluorescens (strain Pf-18) utilized GC-MS to analyze crude antibiotic extracts. researchgate.netresearchgate.net The resulting chromatogram showed fourteen distinct peaks, each representing a different compound.
One of these peaks was identified as 9-Azabicyclo[6.1.0]non-8-ene. researchgate.net The identification was based on the compound's mass spectrum and its specific retention time—the time it takes for the compound to travel through the chromatography column.
Table 1: GC-MS Data for Compounds Identified in P. fluorescens (Pf-18) Extract
| Retention Time (min) | Compound Name | Peak Area (%) |
|---|---|---|
| 5.04 | This compound | 1.26 |
| 8.91 | Butanoic acid, 3-methyl | 3.25 |
This table presents a selection of compounds identified in the study, highlighting the detection of this compound. researchgate.net
Metabolite profiling, a key aspect of metabolomics, involves the comprehensive analysis of small molecule metabolites in a biological system. gcms.czchromatographyonline.com GC-MS is a cornerstone technology in this field, enabling the identification of a wide array of compounds, including those produced during microbial secondary metabolism. thepharmajournal.comnih.gov
The identification of this compound in P. fluorescens is a direct application of metabolite profiling. researchgate.netresearchgate.net In this context, the technique was used to screen for antifungal compounds, revealing this compound as one of the secondary metabolites produced by the bacterium. researchgate.net This demonstrates the utility of GC-MS in natural product discovery, where the goal is to identify novel bioactive compounds from complex biological extracts. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. researchgate.net For complex, rigid structures like bicyclic aziridines, NMR is particularly crucial for determining stereochemistry and conformational details. nih.govdnu.dp.uasemanticscholar.org While specific NMR data for this compound is not detailed in the reviewed literature, the application of NMR to analogous bicyclic systems provides a clear framework for its potential analysis.
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of protons and carbons in the molecule. colab.ws However, for unambiguous stereochemical assignment in bicyclic systems, two-dimensional (2D) NMR techniques are often required. dnu.dp.uaopenpubglobal.comnih.gov
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, helping to establish connectivity between adjacent protons. dnu.dp.ua
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of proton signals to their corresponding carbons. dnu.dp.ua
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, revealing longer-range connectivity and helping to piece together the carbon skeleton. openpubglobal.com
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, which is vital for determining the relative stereochemistry and conformation of the molecule. dnu.dp.uaresearchgate.net
In the study of bicyclic methylene (B1212753) aziridines, detailed 2D NMR experiments including COSY, NOESY, and HSQC were essential for characterizing the key products of their reactions. dnu.dp.ua Similarly, NMR kinetic studies have been used to understand the mechanisms of reactions involving bicyclic aziridinium (B1262131) ions. researcher.liferesearchgate.net
Table 2: Application of NMR Techniques in Bicyclic Aziridine (B145994) Analysis
| NMR Experiment | Information Provided | Application in Stereochemical Assignment |
|---|---|---|
| ¹H NMR | Chemical shift and coupling constants of protons. | Provides initial data on proton environments. |
| ¹³C NMR | Chemical shift of carbon atoms. | Reveals the number and type of carbon atoms. |
| COSY | ¹H-¹H coupling correlations. | Establishes proton connectivity within spin systems. |
| HSQC/HMBC | ¹H-¹³C correlations (short and long-range). | Maps the complete molecular framework. |
Applications of Other Spectroscopic Methods in Bicyclic Aziridine Studies
Beyond GC-MS and NMR, several other analytical methods are vital in the comprehensive study of bicyclic aziridines.
X-ray Crystallography: This technique provides unambiguous, definitive proof of molecular structure and stereochemistry by determining the precise arrangement of atoms in a crystalline solid. rsc.orgresearchgate.net For novel bicyclic N-aryl aziridines, X-ray crystallography was used to determine their structures and to analyze how lone pair conjugation correlates with N–C bond lengths, which influences their reactivity. nih.gov The structure of bicyclic aziridinium ions, proposed as reaction intermediates, has also been confirmed by single-crystal X-ray diffraction. researcher.liferesearchgate.net
Computational Chemistry: Theoretical calculations are increasingly used to predict and corroborate experimental spectroscopic data. acs.org Methods like Density Functional Theory (DFT) can simulate IR, Raman, and UV-Vis spectra. nih.gov For bicyclic aziridines, computational studies have been used to investigate reaction mechanisms, product selectivity, and to understand how noncovalent interactions can influence reaction pathways. researcher.lifeacs.org
Infrared (IR) Spectroscopy: While not as detailed as NMR for stereochemical assignment, FTIR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule, which is a crucial step in confirming the identity of synthesized aziridine derivatives. colab.ws
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Butanoic acid, 3-methyl |
Theoretical and Computational Chemistry Approaches to 9 Azabicyclo 6.1.0 Nonene Systems
Quantum Chemical Studies of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of molecules. These methods can elucidate electron distribution, orbital energies, and the nature of chemical bonds, which in turn govern the molecule's reactivity and stability.
Density Functional Theory (DFT) has become a primary tool in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. The choice of the functional and the basis set is crucial for obtaining reliable results.
In the study of cis-cis-N-benzoyl-9-azabicyclo[6.1.0]non-4-ene, geometries of stationary points were fully optimized using the B3LYP functional combined with the 6-31G(d,p) basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which often improves accuracy for a wide range of chemical systems.
The selection of a basis set, which is a set of mathematical functions used to build molecular orbitals, is also a critical step. The 6-31G(d,p) basis set is a Pople-style basis set of double-zeta quality. It includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are essential for describing the anisotropic nature of chemical bonds, particularly in strained ring systems. While this level of theory is often sufficient for geometry optimizations, more extensive basis sets are sometimes employed for more accurate energy calculations.
| Computational Task | Functional | Basis Set | Purpose |
|---|---|---|---|
| Geometry Optimization | B3LYP | 6-31G(d,p) | To find the minimum energy structures of conformers and transition states. |
| Energy Calculations | B3LYP | 6-311G(df,pd) | To obtain more accurate single-point energies on the optimized geometries. |
| Nitrogen Inversion Barrier | MP2 | 6-311G(df,pd) | For a better representation of electron correlation to achieve results in good agreement with experimental values. |
Ab initio molecular orbital theory encompasses methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory, can provide a more rigorous description of the electronic structure, albeit often at a higher computational cost than DFT.
In the investigation of the nitrogen inversion barrier in aziridine (B145994) derivatives, including the 9-azabicyclo[6.1.0]nonene system, it was noted that while extending the basis set at the DFT B3LYP level did not significantly improve the results, the MP2 (Møller-Plesset perturbation theory of the second order) method provided the best agreement with experimental values. MP2 incorporates electron correlation effects, which are crucial for accurately describing phenomena like inversion barriers. The study found that calculations at the MP2/6-311G(df,pd)//B3LYP/6-31G(d,p) level of theory provided a good approximation for the nitrogen inversion energy barrier in aziridine derivatives.
Conformational Analysis and Energetic Landscapes
The flexibility of the eight-membered ring in 9-azabicyclo[6.1.0]nonene systems leads to a complex potential energy surface with multiple stable conformers and transition states connecting them. A thorough conformational analysis is a critical first step in studying the reaction pathways of such molecules.
For cis-cis-N-benzoyl-9-azabicyclo[6.1.0]non-4-ene, the conformational landscape is determined by the flexibility of the cyclooctene (B146475) ring, the inversion of the aziridine nitrogen, and rotations around the C-N and C-C single bonds of the benzoyl group. Computational studies have identified two particularly stable conformers, denoted as 1E and 1F. These conformers differ in the arrangement of the cyclooctene ring, with one having four coplanar carbon atoms and the other having five. Due to steric hindrance, conformers where the cyclooctene fragment and the benzoyl group are on the same side of the aziridine ring are found to be unstable. In the gas phase, the two most stable conformers have nearly the same energies and populations, while in a sulfuric acid solution model, the 1F conformer becomes the majority.
To understand the pathways by which different conformers interconvert or react, it is necessary to locate and characterize the transition states on the potential energy surface. A transition state is a first-order saddle point, corresponding to a maximum along the reaction coordinate and a minimum in all other directions. Computationally, transition states are identified and their geometries optimized.
Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the transition state connects the desired reactants and products (or two conformers). An IRC calculation follows the reaction path downhill from the transition state in both forward and reverse directions, ultimately leading to the connected energy minima. This procedure was utilized in the study of the acid hydrolysis of cis-cis-N-benzoyl-9-azabicyclo[6.1.0]non-4-ene to identify the transition states and map out the reaction pathways.
The energy difference between a stable conformer and the transition state for its interconversion to another conformer is the activation energy barrier for that process. These barriers determine the rates of conformational changes. For cis-cis-N-benzoyl-9-azabicyclo[6.1.0]non-4-ene, the energy barrier for the interconversion between the two most stable conformers (1E and 1F) was calculated to be approximately 8 kcal/mol. This relatively high barrier suggests that at low temperatures, the conformational change can be slowed or even stopped.
Furthermore, the energy barrier for nitrogen inversion in the aziridine ring is a significant feature of these systems. For the parent aziridine, this barrier is experimentally known to be around 18-20 kcal/mol, and calculations at the MP2 level for related systems show good agreement. The substitution on the cyclooctene ring was found to increase the nitrogen inversion energy barrier.
| Process | Calculated Energy Barrier (kcal/mol) | Significance |
|---|---|---|
| Conformer Interconversion (1E ↔ 1F) | ~8 | Indicates that conformational change can be slow at low temperatures. |
| Nitrogen Inversion (Aziridine Ring) | ~18-20 (for parent aziridine) | A high barrier, characteristic of aziridines, further increased by cyclooctene substitution. |
Computational Prediction of Reactivity and Selectivity
Predicting the reactivity and selectivity of 9-Azabicyclo[6.1.0]non-8-ene would involve a variety of computational methods. Quantum chemical calculations, for instance, could map the potential energy surface for different reaction pathways, identifying transition states and activation barriers. This would provide insight into the kinetic and thermodynamic favorability of various reactions. However, no such specific predictive studies for this compound have been published.
Proton Affinity and Basicity Investigations
Proton affinity (PA) and gas-phase basicity (GB) are fundamental thermochemical properties that quantify the intrinsic basicity of a molecule. These values are crucial for understanding a compound's behavior in acidic environments and its potential as a catalyst or reactant. Computational methods, such as Density Functional Theory (DFT), are routinely used to calculate these properties with high accuracy.
For this compound, the nitrogen atom of the aziridine ring is the expected site of protonation. A computational study would typically involve optimizing the geometries of both the neutral molecule and its protonated form (the aziridinium (B1262131) ion) and then calculating their respective electronic energies. The difference in these energies, with appropriate thermal corrections, would yield the proton affinity. The gas-phase basicity would be subsequently determined by accounting for the change in Gibbs free energy.
While the methodology for such calculations is well-established, specific PA and GB values for this compound are not available in the current body of scientific literature. Therefore, a data table of these values cannot be provided.
Electronic Density Analysis and Molecular Orbital Interactions
The electronic structure of this compound governs its reactivity. An analysis of its electronic density would reveal regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is often visualized through electrostatic potential maps, which can guide the prediction of how the molecule will interact with other reagents.
Furthermore, an examination of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding its chemical reactivity. The energy and shape of the HOMO indicate the molecule's ability to donate electrons, while the LUMO provides information about its electron-accepting capabilities. The interactions between the frontier orbitals of reacting species are central to theories of chemical reactivity, such as Frontier Molecular Orbital (FMO) theory.
In the case of this compound, the HOMO is likely to be localized on the nitrogen lone pair and the pi-bond of the double bond, suggesting these as the primary sites for electrophilic attack. The LUMO would likely be associated with the antibonding orbitals of the strained C-N bonds of the aziridine ring, indicating their susceptibility to nucleophilic attack, which could lead to ring-opening reactions.
Although these are general predictions based on the structure of the molecule, detailed computational analyses, including visualizations of the electron density and molecular orbitals, along with their corresponding energy levels, have not been specifically reported for this compound. Consequently, a detailed discussion of its specific molecular orbital interactions and a data table of orbital energies are not possible at this time.
Chemical Transformations and Derivatization of 9 Azabicyclo 6.1.0 Nonene Scaffolds
N-Functionalization Strategies
The nitrogen atom of the aziridine (B145994) ring in 9-azabicyclo[6.1.0]non-8-ene is a primary site for chemical modification. N-functionalization not only allows for the introduction of various substituents but also plays a crucial role in modulating the stability and reactivity of the entire bicyclic system.
Protective Group Chemistry for Aziridine Nitrogen
Protecting the aziridine nitrogen is a common and often necessary strategy to control its nucleophilicity and basicity, thereby enabling selective reactions at other positions of the molecule. A variety of protecting groups can be employed, with the choice depending on the specific reaction conditions to be used in subsequent steps.
One of the most widely used protecting groups for the aziridine nitrogen is the tert-butoxycarbonyl (Boc) group. The introduction of the Boc group can be achieved by treating the parent N-H aziridine with di-tert-butyl dicarbonate (Boc)₂O. This method has been successfully applied to the related (Z)-9-azabicyclo[6.1.0]non-4-ene. The Boc group is a carbamate, which effectively decreases the nucleophilicity of the nitrogen atom. A key advantage of the Boc group is its susceptibility to removal under acidic conditions, which often allows for selective deprotection in the presence of other functional groups.
Another common strategy is N-acylation, for instance, through the introduction of a benzoyl group. The N-benzoyl derivative of 9-azabicyclo[6.1.0]non-4-ene has been utilized in studies of acid-catalyzed hydrolysis, demonstrating the utility of acyl groups in modifying the electronic properties and reactivity of the aziridine ring.
Furthermore, N-sulfonylation provides another avenue for protecting and activating the aziridine ring. For example, the N-benzenesulfonyl derivative of 9-azabicyclo[6.1.0]nonane has been synthesized and studied in base-promoted rearrangement reactions. Sulfonyl groups are generally stable to a wide range of reaction conditions but can be removed using specific reagents.
The table below summarizes some common protective groups used for the aziridine nitrogen in related systems.
| Protective Group | Abbreviation | Introduction Reagent Example | Cleavage Condition Example |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Acidic conditions (e.g., TFA) |
| Benzoyl | Bz | Benzoyl chloride | Hydrolysis (acidic or basic) |
| Benzenesulfonyl | Bs | Benzenesulfonyl chloride | Reducing agents (e.g., Na/NH₃) |
| Benzyl | Bn | Benzyl bromide | Hydrogenolysis (e.g., H₂, Pd/C) |
Synthesis of Substituted 9-Azabicyclo[6.1.0]nonenes
The synthesis of substituted 9-azabicyclo[6.1.0]nonenes can be approached through the direct aziridination of appropriately substituted cyclooctene (B146475) precursors or by modification of the pre-formed bicyclic scaffold.
A straightforward method for the synthesis of the parent N-H 9-azabicyclo[6.1.0]nonane involves the intermolecular aziridination of cis-cyclooctene. One such approach utilizes N-Boc-O-tosylhydroxylamine as the aminating agent. The reaction proceeds through the in situ deprotection of the N-Boc group in a suitable solvent like hexafluoroisopropanol (HFIP), yielding the unprotected aziridine.
For the synthesis of N-substituted derivatives, direct aziridination with the corresponding aminating agent can be employed. For instance, N-methyl-9-azabicyclo[6.1.0]nonane can be prepared from cis-cyclooctene using N-methyl-O-tosylhydroxylamine.
Transformations on the Cyclooctene Moiety
The endocyclic double bond in the this compound scaffold is susceptible to a range of chemical transformations, providing a handle for further derivatization and the introduction of new functional groups.
The conformational properties of the cyclooctene ring play a significant role in its reactivity. Computational studies on cyclooctene have shown that its preferred conformation leads to high selectivity in epoxidation reactions. This suggests that the double bond in this compound is a prime target for oxidation reactions.
Analogous transformations have been well-documented for the related oxygen-containing compound, 9-oxabicyclo[6.1.0]non-4-ene. This epoxide undergoes halofluorination reactions with N-halosuccinimides and a fluoride (B91410) source, leading to transannular cyclization products. This indicates that the double bond in the aza-bicyclic system is likely to be reactive towards electrophilic addition.
Furthermore, the double bond can participate in intramolecular reactions. In the acid-catalyzed hydrolysis of N-benzoyl-9-azabicyclo[6.1.0]non-4-ene, the double bond acts as a nucleophile, attacking the activated aziridine ring and leading to the formation of a bicyclo[6.1.0] amidoalcohol.
Ring Expansion and Rearrangement Reactions
The strained nature of the 9-azabicyclo[6.1.0]nonene scaffold makes it prone to various ring expansion and rearrangement reactions, which can be triggered by thermal, photochemical, or chemical means. These transformations can lead to the formation of novel and complex heterocyclic systems.
A notable example is the thermal rearrangement of 9-azabicyclo[6.1.0]nonatriene, a more unsaturated analogue of the target compound. Upon heating, this molecule rearranges to 4-azabicyclo[5.2.0]nonatriene, demonstrating a skeletal reorganization to a different bicyclic system.
Acid-catalyzed conditions can also induce significant rearrangements. As mentioned previously, the acid-catalyzed hydrolysis of N-benzoyl-9-azabicyclo[6.1.0]non-4-ene results in a rearranged bicyclo[6.1.0] amidoalcohol product through a transannular cyclization mechanism.
Base-promoted rearrangements have also been observed. The treatment of N-benzenesulfonyl-9-azabicyclo[6.1.0]nonane with a strong base can lead to an E2-like rearrangement, resulting in the formation of an allylic amine. This reaction highlights the potential for converting the saturated bicyclic system into an unsaturated, ring-opened product.
Stereoselective Derivatization Methodologies
Controlling the stereochemistry during the derivatization of the 9-azabicyclo[6.1.0]nonene scaffold is crucial for the synthesis of enantiomerically pure compounds with potential biological applications. Several strategies can be employed to achieve stereoselective transformations.
Biocatalysis offers a powerful tool for achieving high levels of stereocontrol. For instance, in a related 9-azabicyclo[3.3.1]nonane system, lipase-catalyzed kinetic resolution has been successfully used to separate enantiomers of a diol derivative. This approach could potentially be adapted for the resolution of chiral derivatives of the 9-azabicyclo[6.1.0]nonene framework.
Diastereoselective synthesis provides another avenue for controlling stereochemistry. An example from a related field is the diastereoselective 7-exo-trig cycloaddition of tethered amino alcohols to cyclopropenes, which proceeds to form enantiopure cyclopropane-fused oxazepanones. This strategy, where a chiral auxiliary directs the stereochemical outcome of a reaction, could be conceptually applied to the 9-azabicyclo[6.1.0]nonene system. For example, a chiral substituent on the aziridine nitrogen could direct the stereoselective addition of a reagent to the cyclooctene double bond.
Advanced Applications in Organic Synthesis and Chemical Biology Research
Utilization as Building Blocks for Complex Molecules
The high degree of strain in the 9-Azabicyclo[6.1.0]non-8-ene scaffold makes it an activated precursor for a variety of chemical transformations. The azirine moiety, in particular, serves as a valuable synthon for introducing nitrogen-containing functionalities. Related bicyclo[6.1.0]nonane systems have proven to be effective building blocks in organic synthesis.
For instance, the related unsaturated aziridine (B145994), (Z)-9-azabicyclo[6.1.0]non-4-ene, is utilized in the synthesis of medicinally relevant β-fluoroamine building blocks. ucla.edu The ring-opening of this aziridine with a fluoride (B91410) source proceeds smoothly to afford the desired products, which can be further transformed into enantioenriched fluoroamines. ucla.edu This demonstrates the utility of the azabicyclo[6.1.0]nonane framework in accessing complex, functionalized molecules that are otherwise challenging to synthesize. ucla.edu
Similarly, the cyclopropene (B1174273) analog, 9-(trimethylsilyl)bicyclo[6.1.0]non-1(9)-ene, functions as a versatile C3 building block. sci-hub.se It undergoes regio- and stereoselective Alder-ene reactions, where the trimethylsilyl (B98337) group controls the dimerization to generate functionalized 3-cyclopropylcyclopropenes. sci-hub.se The high strain energy of the cyclopropene ring, approximately 228 kJ/mol, drives these transformations, making it a reactive and useful synthetic intermediate. sci-hub.se
The synthesis of the saturated analog, 9-(p-tolyl)-9-azabicyclo[6.1.0]nonane, can be achieved in nearly quantitative yield (97%) through iron-catalyzed aziridination of cyclooctene (B146475). researchgate.net This high-yielding synthesis underscores the accessibility of the core scaffold, making it readily available for further elaboration into more complex molecular structures.
| Precursor Compound | Reaction Type | Resulting Building Block/Molecule | Key Feature |
|---|---|---|---|
| (Z)-9-Azabicyclo[6.1.0]non-4-ene | Catalytic Hydrofluorination (Ring-Opening) | β-Fluoroamines | Provides access to medicinally relevant fluorinated compounds. ucla.edu |
| 9-(Trimethylsilyl)bicyclo[6.1.0]non-1(9)-ene | Alder-Ene Reaction | Functionalized 3-Cyclopropylcyclopropenes | Acts as a versatile C3 building block due to high ring strain. sci-hub.se |
| Cyclooctene | Iron-Catalyzed Aziridination | 9-(p-tolyl)-9-azabicyclo[6.1.0]nonane | Achieved in 97% yield, demonstrating efficient scaffold synthesis. researchgate.net |
Development of Chiral Ligands and Organocatalysts
The aziridine and azirine functionalities are pivotal in the field of asymmetric catalysis. The inherent reactivity and defined stereochemistry of molecules like this compound make them attractive starting points for the synthesis of chiral ligands and organocatalysts.
2H-Azirines, which represent the core reactive unit of the target compound, are well-established precursors for a variety of chiral aziridine and amine derivatives that possess biological activity. researchgate.net Their utility stems from the strained C=N double bond, which readily undergoes enantioselective reactions, including nucleophilic additions and reductions. researchgate.net For example, the first catalytic asymmetric nucleophilic addition of diarylphosphines to 2H-azirines has been developed, facilitated by a chiral Manganese(I) complex, leading to chiral phosphine-containing aziridines that have potential as ligands. researchgate.net
Furthermore, N-acylaziridines, which can be derived from the azabicyclo[6.1.0]nonane skeleton, are key substrates in the catalytic, enantioselective Heine reaction. acs.org This palladium(II)-diphosphine catalyzed rearrangement converts meso-N-acylaziridines into highly enantioenriched oxazolines. acs.org These oxazoline (B21484) products are not only valuable synthetic intermediates but are themselves a well-known class of chiral ligands used extensively in transition-metal catalysis. acs.org The ability to desymmetrize a meso-aziridine provides a powerful strategy for generating stereochemically rich and useful catalytic molecules. acs.org
Exploration of Bioorthogonal Chemical Reactions for Related Systems
Bioorthogonal chemistry involves reactions that can proceed in a biological environment without interfering with native processes. The strained rings found in this compound and its analogs are ideal for this purpose, as the release of ring strain provides a strong thermodynamic driving force for rapid and selective reactions.
While this compound itself is an azirine, its alkyne analog, bicyclo[6.1.0]nonyne (BCN), is a cornerstone of bioorthogonal chemistry. BCN participates in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, which are metal-free click reactions used extensively for labeling biomolecules. nih.govnih.gov Novel BCN linker derivatives have been developed that can be directly incorporated into oligonucleotides during automated solid-phase synthesis, enabling the creation of complex bioconjugates. nih.govrsc.org
The azirine moiety itself is also being explored for bioorthogonal applications. Photo-triggered reactions involving azirines and tetrazoles can produce fluorescent products, offering a method for detection and labeling that can be controlled spatiotemporally with light. researchgate.net This "photoclick" reaction avoids the use of potentially toxic metal catalysts, a significant advantage for studies in living systems. researchgate.net Similarly, aziridine-fused trans-cyclooctenes (aza-TCOs) have been designed as highly reactive dienophiles for fluorogenic ligations with tetrazines, enabling the visualization of biomolecules with an excellent signal-to-noise ratio. researchgate.net
| Related Scaffold | Bioorthogonal Reaction | Application | Key Advantage |
|---|---|---|---|
| Bicyclo[6.1.0]nonyne (BCN) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Labeling of oligonucleotides and other biomolecules. nih.govnih.gov | Copper-free "click" reaction, biocompatible. nih.gov |
| Azirines | Photo-triggered Cycloaddition with Tetrazoles | Fluorescence detection and labeling of metabolites. researchgate.net | Spatiotemporal control using light, avoids metal catalysts. researchgate.net |
| Aziridine-fused trans-cyclooctenes (aza-TCOs) | Inverse Electron-Demand Diels-Alder with Tetrazines | Fluorogenic protein and cell surface glycan imaging. researchgate.net | Forms a fluorescent product without a pre-attached fluorophore. researchgate.net |
Precursors for Synthetically Challenging Scaffolds
The bicyclo[6.1.0]nonene framework is a versatile precursor for accessing other complex and synthetically challenging polycyclic scaffolds through rearrangement reactions. The release of strain energy can be harnessed to drive transannular cyclizations, forming new ring systems that are embedded in various natural products and bioactive molecules.
A prominent example is seen with the oxygen analog, 9-oxabicyclo[6.1.0]non-4-ene. researchgate.netsigmaaldrich.com Transannular O-heterocyclization of this epoxide, induced by halofluorination reagents, yields endo,endo-2-halo-6-fluoro-9-oxabicyclo[3.3.1]nonane as the main product and endo,endo-2-halo-5-fluoro-9-oxabicyclo[4.2.1]nonane as a minor product. researchgate.net This reaction demonstrates a powerful method for converting the readily available bicyclo[6.1.0] system into more complex bicyclo[3.3.1] and bicyclo[4.2.1] scaffolds, which are challenging to construct through other means. The 9-azabicyclo[4.2.1]nonane cage, for example, is a key structural component of important natural alkaloids like anatoxin-a. mdpi.com
The development of these synthetic routes is significant because compounds containing these rearranged scaffolds often exhibit important biological properties. The ability to start from a simple bicyclo[6.1.0]nonene derivative and access a diversity of complex polycyclic ethers and amines is a testament to its utility as a precursor for challenging molecular targets.
Insights into Biological Mechanisms (e.g., secondary metabolite role)
Beyond its synthetic utility, the 9-azabicyclo[6.1.0]nonane scaffold has been identified in nature, providing insights into its potential biological roles. The discovery of these compounds as secondary metabolites suggests they may play a part in chemical defense or signaling mechanisms for the producing organisms.
Specifically, this compound has been isolated and identified as a secondary metabolite produced by the bacterium Pseudomonas fluorescens. researchgate.netresearchgate.net In studies analyzing the antimicrobial compounds from this bacterium, this compound was identified via Gas Chromatography-Mass Spectrometry (GC/MS) as one of the components of the crude antibiotic extract. researchgate.net This extract showed antagonistic activity against Fusarium incarnatum, a fungus that causes wilt in plants, suggesting a potential antifungal role for this natural product. researchgate.net
The existence of related natural products further supports the biological relevance of this scaffold. The saturated analog, cis-9-oxabicyclo(6.1.0)nonane, has been identified in extracts from Penicillium sp., a fungus isolated from rice straws. nih.gov Additionally, 9-Oxabicyclo[6.1.0]non-4-ene has been found in extracts of Pinang seeds (Areca catechu L.). semanticscholar.org The natural occurrence of both the aza- and oxa- versions of the bicyclo[6.1.0]nonane skeleton across different biological kingdoms points to a conserved biosynthetic pathway or a functionally important molecular shape.
Emerging Research Frontiers and Future Perspectives
Development of Highly Stereoselective and Regioselective Synthesis Methods
The precise control over the three-dimensional arrangement of atoms (stereoselectivity) and the specific location of chemical reactions (regioselectivity) are paramount in modern organic synthesis, particularly for the construction of complex molecules like 9-Azabicyclo[6.1.0]non-8-ene. The development of novel synthetic methodologies that achieve high levels of stereocontrol is a key area of ongoing research.
Recent advancements have focused on metal-catalyzed intramolecular aziridination reactions. For instance, cobalt(II)-based metalloradical catalysis has been successfully employed for the asymmetric intramolecular radical aziridination of allyl azidoformates, leading to the formation of fused bicyclic aziridines with excellent diastereo- and enantioselectivity. nih.gov This approach allows for the construction of chiral 3-oxa-1-azabicyclo[3.1.0]hexan-2-one structures, which are valuable intermediates for the synthesis of other chiral molecules. nih.gov The application of such catalytic systems to precursors of this compound could provide a direct and efficient route to enantiomerically pure forms of this compound.
Furthermore, the regioselective ring-opening of bicyclic N-aryl aziridines has been shown to occur with high precision under various conditions, offering a pathway to functionalized amine stereotriads. DFT calculations have been employed to investigate the mechanism of Rh2(OAc)4-catalyzed reactions between diazoketones and aziridines, shedding light on the factors that control product selectivity, which is crucial for designing regioselective syntheses. researcher.life
A one-pot, metal-free process for the synthesis of various azabicycles has also been developed, relying on a cascade of double intramolecular cyclizations via the nitro-Mannich reaction and N-alkylation. rsc.org This strategy offers a flexible approach to constructing diverse azabicyclic ring systems with good yields and high isomeric ratios. rsc.org Adapting such cascade reactions for the synthesis of the 9-Azabicyclo[6.1.0]nonane framework is a promising avenue for future research.
Advancements in Computational Prediction and Design of Azabicyclic Systems
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and the rational design of novel compounds. nih.govnih.govemanresearch.org For azabicyclic systems, computational methods are being used to understand their electronic structure, conformational preferences, and reactivity.
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to study the mechanisms of reactions involving azabicycles. For example, DFT calculations have been used to investigate the Rh2(OAc)4-catalyzed reactions of diazoketones with aziridines to understand how substituents on the diazoketone affect product selectivity. researcher.life Such computational insights are invaluable for the rational design of stereoselective and regioselective synthetic routes.
Molecular docking and molecular dynamics simulations are powerful tools for predicting the binding affinity and mode of interaction of azabicyclic compounds with biological targets. researchgate.net These methods can be used to design novel azabicycle-containing molecules with specific biological activities. By creating virtual libraries of this compound derivatives and screening them against various protein targets, researchers can identify promising lead compounds for further experimental investigation. The increasing availability of 3D macromolecule structures and the development of more powerful supercomputers are further expanding the capabilities of these in silico approaches. nih.gov
Exploration of Novel Catalytic Systems for Aziridine (B145994) Transformations
The strained three-membered aziridine ring in compounds like this compound is a versatile functional group that can undergo a variety of ring-opening and ring-expansion reactions. The development of novel catalytic systems to control the reactivity of the aziridine moiety is a major focus of current research.
Transition metal catalysis has been extensively explored for the transformation of aziridines into other valuable N-heterocycles. researchgate.net For example, copper-catalyzed transformations of aziridines can lead to the formation of pyrrolidines and other related ring systems. researchgate.net The development of catalysts that can selectively cleave one of the C-N bonds in the aziridine ring of this compound would open up new avenues for the synthesis of functionalized cyclooctane (B165968) derivatives.
Recently, a hydrogen polysulfide-mediated aziridine ring-opening reaction was discovered, which has been utilized to develop a specific chemosensor for H2Sn. nih.gov This highlights the potential of aziridines as reactive probes for biological molecules. Exploring the reactivity of this compound with various biological nucleophiles in the presence of specific catalysts could lead to the development of novel biochemical tools.
Furthermore, practical and high-yielding aziridination procedures using simple Cu(II) complexes have been developed for a range of olefins, including cis-cyclooctene. nih.gov These methods provide efficient access to the 9-azabicyclo[6.1.0]nonane skeleton, which is the saturated analog of the target compound.
Bio-inspired Synthesis and Biosynthetic Pathway Elucidation
Nature provides a rich source of inspiration for the design and synthesis of complex molecules. Many natural products with significant biological activities contain azabicyclic scaffolds. ucsb.edu The study of how these molecules are synthesized in nature can provide valuable insights for the development of new synthetic strategies.
Azinomycin and ficellomycin (B1672662) are examples of natural products containing an unusual 1-azabicyclo[3.1.0]hexane ring system. rsc.orgresearchgate.net While the biosynthesis of the azabicycle moiety in these compounds has been a long-standing puzzle, recent research has begun to unravel the enzymatic machinery responsible for its formation. rsc.orgresearchgate.net Understanding these biosynthetic pathways could enable the development of biocatalytic methods for the synthesis of azabicyclic compounds.
Bio-inspired synthetic strategies aim to mimic the key bond-forming reactions observed in nature. For instance, a bio-inspired intramolecular [4+2] cyclization has been used to construct the complex caged tetracyclic core of artatrovirenols A and B. nih.gov A similar bio-inspired approach could be envisioned for the synthesis of this compound, potentially involving an enzymatic or chemo-catalytic intramolecular cyclization of a linear precursor. The enantioselective synthesis of bicyclic oxygen heterocycles has also been achieved through a bio-inspired acid-mediated coupling cascade. nih.gov
Integration with Flow Chemistry and High-Throughput Methodologies
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages over traditional synthetic methods, including enhanced safety, improved reaction efficiency, and better scalability. rsc.orguc.pt The integration of flow chemistry with the synthesis of N-heterocycles is a rapidly growing field. frontiersin.orgrsc.org
Continuous flow processes can be particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. The synthesis of azides and their subsequent use in cycloaddition reactions, for example, can be performed more safely in a flow reactor. rsc.org The synthesis of this compound could potentially be adapted to a flow process, allowing for a safer and more efficient production of this compound.
High-throughput screening (HTS) is a powerful tool for the rapid discovery of new reactions and the optimization of reaction conditions. sigmaaldrich.combmglabtech.com HTS can be used to screen large libraries of catalysts and reaction conditions to identify the optimal parameters for the synthesis of a desired product. sigmaaldrich.com The development of high-throughput methods for the synthesis and screening of azabicyclic compounds would significantly accelerate the discovery of new derivatives with interesting biological or material properties. A circular dichroism-based assay has been developed for the high-throughput determination of enantiomeric excess in the atroposelective synthesis of aryl triazoles, demonstrating the potential of HTS in stereoselective synthesis. rsc.org
| Compound Name |
| This compound |
| Azinomycin |
| Ficellomycin |
| 1-Azabicyclo[3.1.0]hexane |
| 3-Oxa-1-azabicyclo[3.1.0]hexan-2-one |
| Allyl azidoformates |
| Diazoketones |
| N-aryl aziridines |
| Artatrovirenol A |
| Artatrovirenol B |
| cis-Cyclooctene |
| 9-Azabicyclo[3.3.1]nonane |
| Pyrrolidines |
| Aryl triazoles |
| Research Frontier | Key Methodologies/Concepts | Potential Application for this compound |
| Stereoselective Synthesis | Metal-catalyzed intramolecular aziridination, Cascade reactions | Enantiomerically pure synthesis, Access to chiral derivatives |
| Computational Design | Density Functional Theory (DFT), Molecular docking | Prediction of reactivity, Design of bioactive analogs |
| Catalytic Transformations | Transition metal-catalyzed ring-opening, Ring-expansion reactions | Synthesis of functionalized cyclooctane derivatives |
| Bio-inspired Synthesis | Mimicking biosynthetic pathways, Biocatalysis | Novel and efficient synthetic routes, Enzymatic synthesis |
| Flow Chemistry & HTS | Continuous flow reactors, High-throughput screening | Safer and scalable synthesis, Rapid discovery of new derivatives |
Q & A
Q. How can researchers design robust kinetic studies to elucidate the ring-opening mechanisms of this compound?
- Methodology :
- Use stopped-flow UV-Vis spectroscopy to capture rapid intermediates.
- Vary solvent dielectric constant to probe charge-separated transition states.
- Validate mechanisms using isotopic labeling (, ) .
Q. What criteria should guide the selection of primary vs. secondary literature when reviewing synthetic routes to this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
